molecular formula C11H14BClFNO2 B1487578 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 937595-72-7

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1487578
CAS No.: 937595-72-7
M. Wt: 257.5 g/mol
InChI Key: FTJNVYIGHAMRQU-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. Its structure features a chlorine substituent at position 5, fluorine at position 2, and the boronate pinacol ester at position 2. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Below, we systematically compare its properties with structurally related compounds.

Properties

IUPAC Name

5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJNVYIGHAMRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694427
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937595-72-7
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized conditions to ensure high yield and purity. Large-scale reactions would require careful control of temperature, pressure, and the use of efficient catalysts to minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic ester group to a boronic acid.

  • Reduction: Reduction reactions may involve the removal of halogen atoms, although this is less common.

  • Substitution: Substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.

  • Reduction: Reductions may use hydrogen gas or metal hydrides.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Boronic acids.

  • Reduction: Reduced pyridines.

  • Substitution: Substituted pyridines with different functional groups.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science. Its ability to participate in cross-coupling reactions makes it valuable in the construction of biologically active compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its role in chemical reactions. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the action of a palladium catalyst. The molecular targets and pathways involved are typically related to the formation of new bonds and the creation of complex molecular structures.

Comparison with Similar Compounds

Positional Isomers

  • 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1310383-58-4)
    • Key Difference : Boronate group at position 4 instead of 3.
    • Impact : Altered steric and electronic environments may reduce reactivity in cross-coupling due to proximity of Cl and B groups. Safety data (GHS) for this isomer highlight handling precautions for boronate esters .

Halogen-Substituted Analogs

  • 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1073312-28-3)

    • Similarity Score : 0.87 .
    • Key Difference : Cl and F substituents swapped (Cl at position 2, F at 3).
    • Impact : Similar electronic effects but altered steric interactions may influence coupling efficiency.
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5)

    • Molecular Weight : 223.05 g/mol .
    • Key Difference : Lacks Cl at position 5.
    • Impact : Reduced electron-withdrawing effects may lower activation in cross-coupling compared to the target compound.

Methoxy/Ethoxy-Substituted Derivatives

  • 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1083168-96-0) Key Difference: Methoxy (-OCH₃) at position 2 instead of F .
  • 5-Chloro-2-ethoxy-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (MFCD34761959)

    • Key Difference : Ethoxy (-OC₂H₅) at position 2 and boronate at position 4 .
    • Impact : Increased steric bulk from ethoxy and boronate positioning may hinder catalytic access.

Amino-Substituted Analogs

  • 3-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 444120-94-9) Key Difference: Amino (-NH₂) at position 3 instead of F . Impact: Strong electron-donating NH₂ group reduces boronate reactivity, necessitating harsher coupling conditions.

Trifluoromethyl-Substituted Derivatives

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8)
    • Molecular Weight : 273.06 g/mol .
    • Key Difference : CF₃ at position 5 instead of Cl.
    • Impact : Enhanced electron-withdrawing effects from CF₃ may increase coupling efficiency but reduce solubility.

Fused-Ring Systems

  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS N/A) Key Difference: Pyrrolopyridine core instead of pyridine .

Biological Activity

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H24BClFNO4
  • Molecular Weight : 371.639 g/mol
  • CAS Number : 1269440-69-8
  • Structure : The compound features a pyridine ring substituted with chlorine and fluorine atoms and a boron-containing dioxaborolane moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily as an inhibitor in various enzymatic pathways. The following sections detail specific findings related to its pharmacological effects.

The compound's mechanism involves interactions with specific targets in biological systems. Notably, it has been studied for its potential as an inhibitor of the DYRK1A enzyme, which is involved in various cellular processes including cell proliferation and differentiation.

Case Study: DYRK1A Inhibition

A study using computational methods identified this compound as a promising DYRK1A inhibitor. The compound demonstrated:

  • Inhibitory Activity : Nanomolar-level inhibition was observed in enzymatic assays.
  • Selectivity : It showed selectivity towards DYRK1A over other kinases.

Pharmacological Effects

The compound has been evaluated for its anti-inflammatory and antioxidant properties. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production in microglial cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
DYRK1A InhibitionNanomolar inhibition
Anti-inflammatoryReduced cytokine production
Antioxidant PropertiesSignificant activity in ORAC assays

Toxicity and Safety Profile

Toxicity assessments indicate that the compound has a favorable safety profile in preliminary studies:

  • Acute Toxicity : No significant adverse effects were noted at high doses in animal models.

Q & A

Q. What are the optimal Suzuki-Miyaura cross-coupling conditions for incorporating this boronate ester into heteroaromatic systems?

Methodological Answer: The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Na₂CO₃ or K₃PO₄), and an aryl halide partner. For this compound, anhydrous solvents like THF or dioxane are preferred to prevent boronate ester hydrolysis. Reaction temperatures range from 80–100°C under inert atmospheres. Key considerations:

  • Catalyst loading : 1–5 mol% Pd to balance cost and efficiency.
  • Base selection : Weak bases (e.g., Na₂CO₃) minimize side reactions with sensitive substituents like chloro and fluoro groups .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is effective .

Example Reaction Setup:

ComponentTypical RangeReference
Pd catalyst2 mol% Pd(PPh₃)₄
Base2 equiv. Na₂CO₃
SolventTHF, reflux
Reaction time12–24 hours

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store under inert gas (N₂ or Ar) at –20°C in airtight containers. The boronate ester is sensitive to moisture and oxygen, which can hydrolyze the dioxaborolane ring .
  • Handling : Use gloveboxes or Schlenk techniques for moisture-sensitive steps. Safety protocols (e.g., P210, P201/P202 in ) recommend avoiding ignition sources and ensuring proper ventilation .
  • Stability assessment : Monitor via TLC or NMR (disappearance of boronate ester peaks at δ 1.0–1.3 ppm for pinacol methyl groups) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselectivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing chloro and fluoro substituents at positions 2 and 5 direct coupling to the boronate-bearing position (C3) due to reduced electron density. Computational studies (DFT) can predict reactivity by analyzing LUMO localization at the boron atom. Experimental validation:

  • Competitive coupling : Compare reaction rates with electronically distinct aryl halides.
  • Substituent effects : Electron-deficient partners (e.g., nitro groups) accelerate coupling at the boronate site .
  • Structural analysis : X-ray crystallography or NOESY NMR confirms regiochemical outcomes .

Q. What strategies resolve contradictions in reported stability data for similar boronate esters?

Methodological Answer: Discrepancies often arise from impurities, storage conditions, or analytical methods. To address this:

  • Systematic stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 1 week) with HPLC-MS monitoring.
  • Control experiments : Compare commercial batches (e.g., TCI America’s 95%+ purity) with in-house synthesized samples .
  • Data reconciliation : Use standardized protocols (ICH Q1A guidelines) for stability testing and report % recovery of intact compound .

Example Stability Data Comparison:

ConditionDegradation Rate (%/day)Reference
Dry N₂, –20°C<0.5
Ambient moisture5.2

Q. How can computational modeling predict reactivity in functionalization reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) and transition states.
  • Molecular docking : Simulate interactions with Pd catalysts to identify favored coordination sites.
  • Validation : Correlate computed activation energies with experimental yields (e.g., higher yields for reactions with ΔG‡ < 25 kcal/mol) .

Key Computational Parameters:

ParameterValue/MethodOutcome
BDE (B–O bond)65–70 kcal/molHydrolysis risk
LUMO energy–1.8 eVElectrophilicity

Data Contradiction Analysis

Q. Why do some studies report lower coupling yields despite optimal conditions?

Methodological Answer: Yield variations may stem from:

  • Substrate purity : Halide impurities (e.g., unreacted starting material) inhibit catalysis. Use GC-MS or ICP-OES to quantify Pd catalyst activity .
  • Solvent effects : Trace water in THF reduces boronate stability. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .
  • Steric hindrance : Bulky aryl halides reduce accessibility to the boronate. Use less hindered partners (e.g., aryl iodides over bromides) .

Q. How can researchers validate the regiochemical outcome of cross-coupling reactions?

Methodological Answer:

  • NMR spectroscopy : ¹H-¹³C HMBC identifies coupling sites via long-range correlations.
  • X-ray crystallography : Resolve ambiguity in complex cases (e.g., para vs. meta substitution) .
  • Isotopic labeling : ¹⁸O-labeled boronate esters track oxygen transfer during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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